5-(3-fluoro-4-methylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3-fluoro-4-methylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorinated phenyl group, a methoxypropyl carbamoyl group, and a tetrahydrobenzothiophene moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 5-(3-fluoro-4-methylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of 3-fluoro-4-methylphenyl isocyanate, which is then reacted with other intermediates under controlled conditions to form the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy group allows for potential oxidation reactions, leading to the formation of corresponding aldehydes or acids.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, utilizing boronic acids and palladium catalysts to form new carbon-carbon bonds.
Scientific Research Applications
5-(3-fluoro-4-methylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds include:
3-fluoro-4-methylphenyl isocyanate: A key intermediate in the synthesis of the target compound, known for its reactivity and use in various organic reactions.
3-fluoro-4-methoxyphenylboronic acid: Another related compound used in Suzuki-Miyaura coupling reactions.
4-fluoro-3-methylphenylboronic acid: Similar in structure, used in organic synthesis and coupling reactions.
The uniqueness of 5-(3-fluoro-4-methylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide lies in its complex structure, which combines multiple functional groups, making it versatile for various applications.
Properties
Molecular Formula |
C24H26FN3O4S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H26FN3O4S/c1-14-8-9-15(12-17(14)25)19-13-18(28-32-19)22(29)27-24-21(23(30)26-10-5-11-31-2)16-6-3-4-7-20(16)33-24/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
CWYMMFYDSUEJNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCCOC)F |
Origin of Product |
United States |
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